molecular formula C4H5N3O2 B1301141 1,2,4-Triazole-1-acetic acid CAS No. 28711-29-7

1,2,4-Triazole-1-acetic acid

Cat. No.: B1301141
CAS No.: 28711-29-7
M. Wt: 127.1 g/mol
InChI Key: RXDBSQXFIWBJSR-UHFFFAOYSA-N
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Description

1,2,4-Triazole-1-acetic acid is a heterocyclic organic compound containing a five-membered ring with three nitrogen atoms and two carbon atoms. This compound is part of the triazole family, which is known for its versatile chemical properties and potential biological activities. The presence of nitrogen atoms in the ring structure makes it a valuable component in various chemical and pharmaceutical applications .

Scientific Research Applications

1,2,4-Triazole-1-acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound exhibits potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Safety and Hazards

When handling 1,2,4-Triazole-1-acetic acid, personal protective equipment/face protection should be worn, and adequate ventilation should be ensured . It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided .

Future Directions

The future directions of 1,2,4-Triazole-1-acetic acid research could involve the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates . The synthesis of 1,2,4-triazole compounds will continue to attract attention due to their significant biological activities .

Biochemical Analysis

Biochemical Properties

1,2,4-Triazole-1-acetic acid plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can form hydrogen bonds and engage in dipole-dipole interactions with various proteins, influencing their structure and function .

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways . This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of various substrates . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, thereby modulating cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At high doses, it can lead to toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and other oxidoreductases, influencing the metabolism of various substrates . These interactions can affect metabolic flux and the levels of specific metabolites. For example, the compound can alter the production of reactive oxygen species (ROS) and other metabolic intermediates, impacting cellular redox balance and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity, with higher concentrations potentially leading to more pronounced effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of this compound is crucial for its role in modulating cellular processes and biochemical reactions.

Preparation Methods

The synthesis of 1,2,4-Triazole-1-acetic acid can be achieved through several synthetic routes. One common method involves the reaction of hydrazine with carboxylic acid derivatives under specific conditions. Another approach is the cyclization of appropriate precursors in the presence of catalysts. Industrial production methods often utilize continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

1,2,4-Triazole-1-acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or water, and controlled temperatures. Major products formed from these reactions include substituted triazoles and other nitrogen-containing heterocycles .

Comparison with Similar Compounds

1,2,4-Triazole-1-acetic acid can be compared with other triazole derivatives, such as:

Properties

IUPAC Name

2-(1,2,4-triazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c8-4(9)1-7-3-5-2-6-7/h2-3H,1H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDBSQXFIWBJSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365231
Record name 1,2,4-Triazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28711-29-7
Record name 1,2,4-Triazole-1-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028711297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Triazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-1,2,4-triazol-1-yl)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,2,4-TRIAZOLE-1-ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3ASK2WBNH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-(1H-1,2,4-Triazol-1-yl)acetic acid attractive for building coordination polymers?

A: This molecule possesses two key features that make it ideal for constructing coordination polymers [, , ]:

    Q2: What types of structures have been obtained using 2-(1H-1,2,4-Triazol-1-yl)acetic acid in coordination polymers?

    A2: Research has shown that 2-(1H-1,2,4-Triazol-1-yl)acetic acid can form a variety of coordination polymer architectures, including:

    • One-dimensional chains: These have been observed in complexes with silver(I) [, ].
    • Two-dimensional networks: Copper(II) complexes with this ligand have been shown to form 2D structures [, ].
    • Three-dimensional networks: Silver(I) complexes can also assemble into 3D structures depending on the reaction conditions [].

    Q3: Has 2-(1H-1,2,4-Triazol-1-yl)acetic acid been explored for any catalytic applications in its coordination polymer form?

    A: Yes, recent studies have investigated the catalytic potential of Cu(II) coordination polymers containing 2-(1H-1,2,4-Triazol-1-yl)acetic acid []. These polymers have shown promising activity in the oxidative coupling of 2,6-dimethylphenol, a reaction important for synthesizing valuable polymers.

    Q4: What other properties have been investigated in coordination polymers containing 2-(1H-1,2,4-Triazol-1-yl)acetic acid?

    A: Besides catalysis, researchers have also explored the luminescent properties of these materials. For example, silver(I) complexes with 2-(1H-1,2,4-Triazol-1-yl)acetic acid have demonstrated interesting luminescence behaviour [, ], suggesting potential applications in areas like sensing or display technologies.

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